1-Allyl-1H-indole-2,3(3aH,7aH)-dione
Description
Contextual Significance of the Indole-2,3-dione Scaffold in Synthetic Organic Chemistry
The indole-2,3-dione, or isatin (B1672199), scaffold is a privileged structure in synthetic organic chemistry due to its unique combination of a fused aromatic ring and a reactive α-ketoamide moiety. This arrangement provides multiple reaction sites, making it a versatile precursor for the synthesis of a wide variety of complex heterocyclic compounds. researchgate.neticm.edu.plresearchgate.net Isatin and its derivatives are key starting materials for the synthesis of various biologically active molecules, including those with potential anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net
The reactivity of the isatin core allows for a diverse range of chemical transformations. The carbonyl group at the C3 position is particularly susceptible to nucleophilic attack, leading to the formation of 3-substituted-3-hydroxy-2-oxindoles, which are valuable intermediates in their own right. semanticscholar.org Furthermore, the isatin ring can undergo various reactions such as aldol (B89426) condensation, Friedel–Crafts reaction, and ring expansion, which enables the construction of novel and complex molecular architectures. nih.gov The synthetic versatility of isatin has established it as a cornerstone in the synthesis of spiro-fused heterocyclic frameworks and other intricate organic molecules. semanticscholar.org
Overview of N-Substituted Indole-2,3-dione Derivatives: A General Perspective
The chemical properties and biological activities of the indole-2,3-dione scaffold can be significantly modulated by the introduction of substituents at the N1-position. N-substituted isatin derivatives are a broad class of compounds that have been extensively explored in medicinal and materials chemistry. The substitution at the nitrogen atom can influence the electronic properties of the entire molecule, thereby affecting its reactivity and interaction with biological targets.
A variety of substituents can be introduced at the N1-position, including alkyl, aryl, and acyl groups. ijcrt.org The synthesis of these derivatives is often achieved through N-alkylation or N-acylation reactions of the parent isatin. ijcrt.org For instance, N-alkylation can enhance the antibacterial activity of the resulting compounds. nih.gov The introduction of different functional groups at the nitrogen atom allows for the fine-tuning of the molecule's properties, leading to the development of compounds with specific and enhanced biological activities. researchgate.net The exploration of N-substituted isatins continues to be an active area of research, with new derivatives being synthesized and evaluated for a wide range of applications.
Specific Focus on 1-Allyl-1H-indole-2,3-dione as a Key Synthetic Intermediate
Among the various N-substituted indole-2,3-dione derivatives, 1-Allyl-1H-indole-2,3-dione, also known as 1-allylisatin, has emerged as a key synthetic intermediate. The presence of the allyl group at the N1-position introduces a reactive handle that can participate in a variety of subsequent chemical transformations. This makes 1-allylisatin a valuable building block for the synthesis of more complex molecules.
The allyl group can undergo a range of reactions, including addition reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. These transformations allow for the elaboration of the 1-allylisatin core into a diverse array of novel heterocyclic structures. The unique reactivity of the allyl group, coupled with the inherent versatility of the isatin scaffold, positions 1-Allyl-1H-indole-2,3-dione as a significant tool in the arsenal (B13267) of synthetic organic chemists for the construction of complex molecular architectures with potential applications in various fields of chemistry and pharmacology. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enyl-3a,7a-dihydroindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h2-6,8-9H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCGMUPTHFNNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2C=CC=CC2C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 Allyl 1h Indole 2,3 Dione and Its Molecular Architectures
Direct Synthesis of 1-Allyl-1H-indole-2,3-dione
The direct synthesis of 1-Allyl-1H-indole-2,3-dione, also known as N-allylisatin, is a fundamental process for accessing a versatile precursor for more complex molecular structures. The most common and direct method involves the N-allylation of indole-2,3-dione (isatin).
N-Allylation Methodologies in Indole-2,3-dione Synthesis
The introduction of an allyl group at the nitrogen atom of the indole-2,3-dione scaffold is typically achieved through nucleophilic substitution reactions. A prevalent method involves the reaction of isatin (B1672199) with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the acidic N-H of the isatin, forming an indolate anion that subsequently acts as a nucleophile, attacking the electrophilic allyl halide to form the N-C bond.
Commonly employed bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with the reaction often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN). The use of potassium carbonate in DMF is a widely adopted protocol for the N-alkylation of isatins. Microwave-assisted synthesis has also been reported to facilitate this reaction, offering advantages such as reduced reaction times and improved yields.
A representative procedure for the N-allylation of isatin is presented in the table below.
Table 1: Synthesis of N-Allylated Isatins
| Entry | Isatin Derivative | Allylating Agent | Base/Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Isatin | Allyl bromide | K₂CO₃/DMF | Not specified |
Alternative Synthetic Approaches to N-Allyl Indole-2,3-diones
While direct N-allylation of isatin is the most straightforward approach, alternative strategies can be envisioned starting from different precursors. One such theoretical approach could involve the cyclization of an appropriately substituted N-allyl aniline derivative. However, the direct N-allylation of readily available isatin remains the most practical and widely used method.
Construction of Spirocyclic Systems from 1-Allyl-1H-indole-2,3-dione Derivatives
1-Allyl-1H-indole-2,3-dione and its derivatives are valuable precursors for the synthesis of spirooxindoles, a class of compounds with a spiro-fused ring system at the C3 position of the oxindole core. These structures are of significant interest due to their presence in numerous natural products and their potential biological activities.
Catalytic Enantioselective Cyclization Reactions to Spirocyclic Oxindoles
The development of catalytic enantioselective methods for the synthesis of chiral spirooxindoles is a highly active area of research. While direct enantioselective cyclization of 1-allyl-1H-indole-2,3-dione itself is not extensively documented, related strategies involving derivatives are prevalent. For instance, palladium-catalyzed enantioselective C-3 allylation of 3-substituted-1H-indoles using trialkylboranes has been reported to construct a quaternary center at the C-3 position. This highlights the potential for transition metal catalysis in achieving enantiocontrol in the formation of spirocyclic indole (B1671886) derivatives. The synthesis of chiral indole derivatives has been achieved through catalytic indolization, which underscores the importance of developing enantioselective methods.
Stereoselective Prins-Type Cyclizations Utilizing Isatin Ketal Precursors
A powerful strategy for the construction of spirocyclic oxindoles involves the stereoselective Prins-type cyclization of isatin ketal precursors. In this approach, the isatin derivative is first converted to a ketal, which then undergoes a Lewis acid-mediated cyclization with a homoallylic or bis-homoallylic alcohol. This reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can be controlled by the reaction conditions and the chirality of the starting materials. This methodology allows for the synthesis of spirocyclic oxindole pyran and oxepene frameworks with high diastereoselectivity.
The general scheme for this transformation is depicted below:
Scheme 1: Prins-Type Cyclization of Isatin Ketal Precursors
A proposed chair-like transition state, where the larger aryl substituent of the oxindole moiety adopts a pseudo-equatorial orientation, can explain the observed stereochemical outcome of these Prins cyclizations.
Multi-component and Cascade Reactions in Spirooxindole Synthesis
Multi-component reactions (MCRs) and cascade reactions have emerged as highly efficient and atom-economical strategies for the synthesis of complex spirooxindoles from isatin derivatives. These reactions allow for the formation of multiple bonds and stereocenters in a single synthetic operation from simple starting materials.
One example is the three-component reaction of an arylamine, isatin, and a 1,3-dicarbonyl compound to afford spirooxindoles. Lewis acid catalysis is often employed to facilitate these transformations. Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the decarboxylative condensation of isatins with α-amino acids, with various dipolarophiles.
Cascade reactions, such as the oxa-Michael-Michael reaction between an alkenylisatin and a suitable Michael donor, can also lead to the formation of spirooxindole derivatives. These strategies offer a powerful means to rapidly assemble molecular complexity from simple precursors derived from 1-allyl-1H-indole-2,3-dione.
Table 2: Examples of Multi-component and Cascade Reactions for Spirooxindole Synthesis
| Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Three-Component Reaction | Arylamine, Isatin, Cyclopentane-1,3-dione | One-pot synthesis of spiro[dihydropyridine-oxindoles] | |
| Three-Component Reaction | Isatin, Two 1,3-Dicarbonyl Compounds | Lewis acid-catalyzed, synthesis of spirooxindole pyranochromenedione derivatives |
Intramolecular C-C Bond Forming Reactions
The synthesis of complex molecular scaffolds from 1-allyl-1H-indole-2,3-dione can be achieved through intramolecular carbon-carbon bond-forming reactions. These reactions are pivotal in constructing fused ring systems, which are prevalent in many biologically active compounds. A notable strategy involves the palladium-catalyzed intramolecular cyclization. For instance, palladium catalysts can facilitate the cyclization of substrates containing both an alkyne and an imine functionality, leading to the formation of indole derivatives. organic-chemistry.org This approach, while not directly starting from 1-allyl-1H-indole-2,3-dione, highlights a powerful method for C-C bond formation within the indole framework. The mechanism often involves the formation of a palladium-hydride species that inserts into the alkyne, followed by a bond rearrangement to construct the new ring. organic-chemistry.org
Another relevant approach is the base-catalyzed intramolecular cyclization of quaternary ammonium salts that contain both a propargyl-like group and an alkenyl group. researchgate.net This type of reaction proceeds via a concerted mechanism and leads to the formation of isoindolinium and dihydroisoindolinium salts. researchgate.net This methodology suggests that the allyl group in 1-allyl-1H-indole-2,3-dione can participate in similar intramolecular cyclizations to create novel polycyclic structures. The reaction conditions and the nature of the substituents on the indole ring can influence the reaction's outcome and stereoselectivity.
Furthermore, palladium-catalyzed domino reactions represent a powerful tool for the synthesis of 3,n-fused tricyclic indole skeletons. nih.gov These reactions can involve processes like intramolecular Larock indole annulation, which has been successfully used to assemble tricyclic indoles. nih.gov The versatility of palladium catalysis allows for the construction of various ring sizes fused to the indole core, depending on the nature of the starting material. nih.gov
Annulation Reactions and Fused Heterocyclic Compounds Derived from N-Allyl Indole-2,3-dione Scaffolds
The N-allyl group in 1-allyl-1H-indole-2,3-dione serves as a versatile handle for annulation reactions, enabling the construction of fused heterocyclic systems. These reactions are of significant interest due to the prevalence of such scaffolds in natural products and pharmaceutically active molecules.
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. In the context of N-allyl indole-2,3-dione, the allyl group can act as the dipolarophile, reacting with various 1,3-dipoles. For instance, the reaction of N-allyl substituted isoindole-1,3-diones with nitrones proceeds with regio- and stereoselectivity at the double bond of the N-allyl substituent to yield substituted isoxazolidines. researchgate.net Similarly, reactions with nitrile oxides can also lead to the formation of isoxazoline derivatives, with the regioselectivity being dependent on the structure of the unsaturated hydrocarbon scaffold. researchgate.net
Recent advancements have also demonstrated dearomative photocatalyzed (3+2) cycloadditions between indoles and vinyldiazo reagents, facilitated by novel chromium photocatalysts. nih.gov This method allows for the synthesis of a variety of fused indoline compounds. nih.gov While this example involves the indole core itself, the principle can be extended to the N-allyl group of 1-allyl-1H-indole-2,3-dione. Furthermore, multicomponent [3+2] cycloaddition reactions involving isatin, an amino acid, and a dipolarophile can generate complex spirooxindole-pyrrolidine derivatives. semanticscholar.org
The table below summarizes representative examples of [3+2] cycloaddition reactions involving N-allyl substituted indole derivatives.
| 1,3-Dipole | Dipolarophile | Product | Catalyst/Conditions | Ref. |
| Nitrone | N-allyl substituted isoindole-1,3-dione | Substituted isoxazolidine | Thermal | researchgate.net |
| Nitrile Oxide | N-allyl substituted isoindole-1,3-dione | Substituted isoxazoline | Thermal | researchgate.net |
| Vinyldiazo reagent | Indole | Fused indoline | Cr(III) photocatalyst | nih.gov |
| Azomethine ylide | Olefinic dipolarophile | Spirooxindole-pyrrolidine | Refluxing methanol | researchgate.net |
The [4+2] cycloaddition, or Diels-Alder reaction, is a classic and highly efficient method for the synthesis of six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene derivative. wikipedia.orgsigmaaldrich.com The N-allyl group of 1-allyl-1H-indole-2,3-dione can function as the dienophile in these reactions. The reaction is facilitated by electron-withdrawing groups on the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org
A variation of this reaction is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, leading to the formation of six-membered heterocyclic rings. sigmaaldrich.com This strategy is particularly useful for synthesizing a wide range of heterocyclic structures. For instance, Lewis acid-catalyzed formal (4+2)-cycloadditions between cross-conjugated azatrienes and dienophiles can provide access to functionalized quinolizidine precursors. nih.gov The development of new cycloaddition reactions, such as the allenyne-alkyne [4+2] cycloaddition, further expands the scope of accessible molecular architectures. nih.gov
The following table provides an overview of potential [4+2] cycloaddition strategies involving an N-allyl dienophile.
| Diene | Dienophile | Product | Reaction Type | Ref. |
| Conjugated diene | N-allyl-1H-indole-2,3-dione | Fused cyclohexene-indole | Normal-demand Diels-Alder | wikipedia.org |
| Electron-rich diene | N-allyl-1H-indole-2,3-dione | Fused cyclohexene-indole | Inverse-demand Diels-Alder | organic-chemistry.org |
| Azadiene | N-allyl-1H-indole-2,3-dione | Fused nitrogen-containing heterocycle | Hetero-Diels-Alder | sigmaaldrich.com |
N-acyliminium ions are highly reactive intermediates that are widely used in the synthesis of nitrogen-containing heterocyclic compounds. nih.gov These cations can be generated in situ from various precursors, typically in the presence of a Brønsted or Lewis acid. nih.gov For 1-allyl-1H-indole-2,3-dione, an N-acyliminium ion could potentially be formed at the C2 position through various synthetic manipulations.
Once generated, the N-acyliminium ion can undergo a variety of reactions, including nucleophilic attack and cyclization. For example, the reaction of N-acyliminium ions with vinyl organometallics has been explored, although in some cases, this can lead to ring-opened products. arkat-usa.org A more successful approach involves the reaction with silyl enolates, which can lead to the formation of N-protected β-amino esters and ketones in good yields. nih.gov The intramolecular trapping of an N-acyliminium ion by the pendant allyl group would provide a direct route to fused heterocyclic systems. This strategy has been employed in the total synthesis of complex natural products.
Functionalization at C3 and C2 Positions of the Indole-2,3-dione Core
The C2 and C3 carbonyl groups of the 1-allyl-1H-indole-2,3-dione core are key sites for chemical modification, allowing for the introduction of a wide range of functional groups and the synthesis of diverse derivatives.
The C3 carbonyl group of the isatin core is particularly reactive towards condensation reactions with primary amines and related nucleophiles.
Schiff Base Formation: The condensation of isatin derivatives with primary amines leads to the formation of Schiff bases, also known as imines. nih.govqu.edu.qa This reaction is typically carried out by refluxing equimolar amounts of the isatin derivative and the amine in a suitable solvent, often with a catalytic amount of acid. nih.gov A wide variety of aromatic and aliphatic amines can be used, leading to a diverse library of Schiff bases. qu.edu.qa These compounds are important intermediates in organic synthesis and have shown a broad spectrum of biological activities. nih.gov
Thiosemicarbazone Synthesis: Similarly, the reaction of isatin derivatives with thiosemicarbazide or its derivatives yields thiosemicarbazones. nih.govaku.edu.tr This condensation reaction is a straightforward method for introducing a thiosemicarbazone moiety at the C3 position of the indole-2,3-dione core. aku.edu.tr The synthesis is often achieved by reacting the isatin with the appropriate thiosemicarbazide in a solvent like ethanol (B145695), sometimes with an acid catalyst. aku.edu.tr Thiosemicarbazones are known for their coordinating properties and have been extensively studied for their biological applications.
The following table summarizes the condensation reactions at the C3 position of the isatin core.
| Reagent | Product | Reaction Conditions | Ref. |
| Primary Amine (e.g., p-phenylenediamine) | Schiff Base (Imine) | Ethanol, reflux | nih.gov |
| Aromatic Aldehyde (with an initial imesatin) | Schiff Base | Ethanol, reflux | |
| Thiosemicarbazide | Thiosemicarbazone | Ethanol, acetic acid | aku.edu.tr |
| Substituted Thiosemicarbazides | Substituted Thiosemicarbazone | Ethanol, reflux | nih.gov |
Other Derivatizations (e.g., Mannich Bases)
Beyond modifications to the allyl group or the aromatic ring, the core structure of 1-Allyl-1H-indole-2,3-dione offers other avenues for derivatization. A significant example of such transformations is the Mannich reaction, a versatile method for introducing an aminomethyl group into the molecule. science.govoarjbp.com
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com In the context of the parent compound, isatin (1H-indole-2,3-dione), this reaction typically occurs at the N-1 position, utilizing the acidic proton of the indole nitrogen. semanticscholar.orgresearchgate.net However, in 1-Allyl-1H-indole-2,3-dione, the N-1 position is substituted by the allyl group, rendering this typical pathway inaccessible.
Consequently, derivatization via the Mannich reaction must proceed at an alternative site. The most reactive position on the indole scaffold for such reactions is the C3 carbon. quora.comyoutube.com For N-substituted isatins, the reaction can be directed to the C3 position, leading to the formation of 3,3-disubstituted oxindoles. buchler-gmbh.com This transformation is facilitated by the presence of the C3-keto group, which allows for the formation of an enol or enolate intermediate. This intermediate then acts as the nucleophile, attacking an in situ-generated iminium ion (formed from the reaction of formaldehyde and the secondary amine).
The general synthetic route involves reacting 1-Allyl-1H-indole-2,3-dione with formaldehyde and a variety of secondary amines, such as dimethylamine, piperidine, or morpholine. The resulting products are 3-substituted aminomethyl derivatives, which are valuable precursors in medicinal chemistry.
Table 1: Representative C3-Mannich Bases of N-Substituted Isatins
This table illustrates the types of products that can be expected from the Mannich reaction at the C3 position of an N-substituted isatin like 1-Allyl-1H-indole-2,3-dione. The specific substrate shown is a generic N-R-Isatin.
| Secondary Amine | Reagents & Conditions | Expected Product Structure | Product Name |
| Dimethylamine | Formaldehyde, Ethanol, Reflux | 3-((Dimethylamino)methyl)-3-hydroxy-1-allyl-1H-indole-2-one | |
| Piperidine | Formaldehyde, Ethanol, Reflux | 3-Hydroxy-1-allyl-3-(piperidin-1-ylmethyl)-1H-indole-2-one | |
| Morpholine | Formaldehyde, Ethanol, Reflux | 3-Hydroxy-1-allyl-3-(morpholinomethyl)-1H-indole-2-one |
Mechanistic Investigations and Reaction Dynamics in 1 Allyl 1h Indole 2,3 Dione Transformations
Exploration of Reaction Pathways and Transition States
The transformations of 1-allyl-1H-indole-2,3-dione and related isatin (B1672199) derivatives can proceed through several distinct reaction pathways, including nucleophilic additions, cycloadditions, and metal-mediated cyclizations. cymitquimica.com The specific pathway is often dictated by the choice of reagents, catalysts, and reaction conditions.
For instance, in reactions involving transition metals, the substrate can undergo divergent cyclization pathways. Depending on the metal catalyst used, the same starting material, an arene with both an alkyne and a triazene functionality, can lead to different heterocyclic products, such as 2H-indazoles or 2-substituted indoles. This highlights the critical role of the catalyst in directing the reaction toward a specific transition state and, consequently, a particular product.
Another significant pathway is radical cascade cyclization. This strategy has been employed to generate complex indole-fused diazepine derivatives from N-(2-(1H-indol-1-yl)phenyl)-N-methylmethacrylamides, demonstrating an efficient method for constructing polycyclic indole (B1671886) frameworks. rsc.org The mechanism involves the generation of a radical species that initiates a cascade of intramolecular cyclizations, leading to the formation of multiple rings in a single step.
The transition states in these reactions are high-energy, transient structures that determine the reaction rate and selectivity. In catalyzed reactions, the catalyst interacts with the substrate to lower the activation energy of the desired transition state, thereby accelerating the reaction and often controlling its stereochemical outcome.
Stereocontrol and Diastereoselectivity in Complex Cyclizations
Achieving high levels of stereocontrol is a central challenge in the synthesis of complex molecules from substrates like 1-allyl-1H-indole-2,3-dione. The development of asymmetric organocatalytic cascade reactions has provided powerful methods for the construction of optically pure compounds containing quaternary carbon centers. umich.edu
In the context of cyclizations, diastereoselectivity—the preferential formation of one diastereomer over others—is of paramount importance. A notable example is the radical cascade cyclization used to access indole-fused diazepine derivatives, which proceeds with excellent diastereoselectivity. rsc.org This high level of control is attributed to the sterically demanding transition state of the cyclization, which favors the formation of the thermodynamically more stable diastereomer.
The table below illustrates the diastereoselectivity achieved in a representative radical cascade cyclization reaction.
| Entry | Substrate | Radical Source | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | N-(2-(1H-indol-1-yl)phenyl)-N-methylmethacrylamide | (PhO)2P(O)H | 85 | >20:1 |
| 2 | N-(5-chloro-2-(1H-indol-1-yl)phenyl)-N-methylmethacrylamide | (PhO)2P(O)H | 82 | >20:1 |
| 3 | N-(2-(1H-indol-1-yl)phenyl)-N-ethylmethacrylamide | PhSO2Na | 75 | 15:1 |
This table presents hypothetical data based on typical results reported for such reactions to illustrate the concept of high diastereoselectivity. rsc.org
This level of stereocontrol is crucial for synthesizing biologically active molecules where specific stereochemistry is often required for efficacy.
Catalytic Mechanisms in N-Allyl Indole-2,3-dione Chemistry
Catalysis plays a pivotal role in unlocking the synthetic potential of 1-allyl-1H-indole-2,3-dione, enabling reactions that are otherwise difficult or unselective. Both organocatalysis and metal catalysis have been successfully applied.
Organocatalysis offers a metal-free approach to asymmetric synthesis. Bifunctional thiourea catalysts are particularly effective in activating dione (B5365651) systems like 1-allyl-1H-indole-2,3-dione. These catalysts possess both a hydrogen-bond donor (thiourea moiety) and a Brønsted base (e.g., an amine). The thiourea group activates the electrophile (the carbonyl group of the dione) by forming hydrogen bonds, increasing its reactivity. Simultaneously, the basic site activates the nucleophile, bringing both reactants together in a well-organized, chiral transition state. beilstein-journals.orgresearchgate.net This dual activation model is key to achieving high enantioselectivity in reactions such as Friedel-Crafts alkylations and Michael additions. mostwiedzy.pl
Chiral cation phase-transfer catalysis (PTC) is another powerful strategy, especially for reactions involving two immiscible phases. buchler-gmbh.com In this approach, a chiral quaternary ammonium or phosphonium salt acts as the catalyst. nih.govresearchgate.net It functions by forming a chiral ion pair with an anionic nucleophile in the aqueous phase and transporting it into the organic phase where the electrophile (1-allyl-1H-indole-2,3-dione) resides. The chiral environment created by the catalyst around the nucleophile dictates the stereochemical outcome of the reaction. nih.gov This method is valued for its operational simplicity, mild conditions, and use of environmentally benign solvents like water. buchler-gmbh.com
Transition metal catalysts offer unique reactivity modes for transforming 1-allyl-1H-indole-2,3-dione.
Gold(I) Catalysis: Cationic gold(I) complexes are exceptional π-acid catalysts that selectively activate carbon-carbon multiple bonds. researchgate.net In the context of 1-allyl-1H-indole-2,3-dione, a gold(I) catalyst can coordinate to the allyl group's double bond, rendering it highly electrophilic and susceptible to attack by various nucleophiles. mdpi.com This activation can initiate a range of transformations, including cycloisomerizations and intramolecular cyclizations. mdpi.comchemrxiv.org For example, gold-catalyzed activation can lead to the formation of α-imino gold(I) carbene intermediates, which can then undergo subsequent C-H functionalization steps to build complex, indole-fused polycyclic structures. chemrxiv.org
Palladium(II) Systems: Palladium catalysis is renowned for its versatility in C-C and C-N bond formation. For N-allyl substrates, the most relevant pathway is the Tsuji-Trost type reaction. mdpi.com The mechanism typically begins with the coordination of a Pd(0) species to the allyl double bond, followed by oxidative addition to form a characteristic π-allylpalladium(II) intermediate. mdpi.comnih.gov This electrophilic intermediate can then be attacked by a wide range of nucleophiles. An alternative pathway involves the direct, Pd(II)-mediated allylic C-H activation, which avoids the need for a pre-functionalized leaving group on the allyl moiety. mdpi.com In some cases, the N-allyl group can be catalytically transferred to other positions, proceeding through the formation of nucleophilic alkylidene dihydropyridine intermediates that react with (π-allyl)Pd(II) electrophiles. nih.gov
Identification and Characterization of Reactive Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient reactive intermediates.
π-Allylpalladium Complexes: In palladium-catalyzed allylic substitutions, the formation of π-allylpalladium(II) species is a cornerstone of the mechanism. mdpi.comnih.gov These intermediates are well-characterized and their formation is often considered the turnover-limiting step.
α-Imino Gold(I) Carbenes: In gold-catalyzed reactions of substrates containing both azide and alkyne functionalities, α-imino gold(I) carbenes have been proposed as key intermediates. chemrxiv.org Their existence is often inferred from the observed products and supported by isotopic labeling experiments, which can track the movement of atoms through the reaction sequence. chemrxiv.org
Zwitterionic Allenyl/Propargyl Palladium Species: In certain palladium-catalyzed cycloadditions, zwitterionic allenyl/propargyl palladium species have been identified as key intermediates, even being detected by High-Resolution Mass Spectrometry (HRMS). mdpi.com
Radical Intermediates: In radical cascade reactions, the mechanism proceeds through various radical intermediates. rsc.org While direct observation is difficult, their involvement is supported by the use of radical initiators and the nature of the bond formations observed in the final products.
The table below summarizes key reactive intermediates in transformations involving N-allyl indole systems.
| Intermediate Type | Catalytic System | Reaction Type | Supporting Evidence |
|---|---|---|---|
| π-Allylpalladium(II) Complex | Palladium(0)/Palladium(II) | Allylic Substitution / C-H Alkylation | Mechanistic Precedent, Product Analysis |
| α-Imino Gold(I) Carbene | Gold(I) | Acetylenic Schmidt Reaction / C-H Functionalization | Isotopic Labeling, Product Analysis |
| Chiral Ion Pair | Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Stereochemical Outcome, Mechanistic Models |
| Hydrogen-Bonded Complex | Bifunctional Thiourea | Asymmetric Michael Addition | Stereochemical Outcome, NMR Studies |
Application of Computational Chemistry for Mechanistic Elucidation (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for deepening the understanding of complex reaction mechanisms. mdpi.commdpi.com DFT calculations allow researchers to model reaction pathways and compute the energies of reactants, intermediates, transition states, and products.
Key applications of DFT in studying 1-allyl-1H-indole-2,3-dione transformations include:
Mapping Potential Energy Surfaces: DFT can be used to construct a detailed map of the energy landscape of a reaction, identifying the most favorable pathway (the one with the lowest activation energy). mdpi.com
Validating Proposed Intermediates: The calculated stability and geometry of proposed intermediates can be compared with experimental data or used to predict their viability. mdpi.com
Explaining Selectivity: By comparing the energies of different transition states leading to different products (e.g., regioisomers or stereoisomers), DFT can explain and predict the chemo-, regio-, and stereoselectivity observed experimentally. mdpi.comresearchgate.net For example, in a palladium-catalyzed cycloaddition, DFT studies showed that the reaction proceeds through an outer-sphere nucleophilic attack and that differences in dissociation energy of key intermediates control the substrate-specificity of the reaction. mdpi.com
Understanding Catalyst-Substrate Interactions: DFT provides insight into the non-covalent interactions, such as hydrogen bonding in organocatalysis, that are crucial for catalytic activity and stereocontrol. mdpi.com
Through these computational investigations, a more complete and nuanced picture of the reaction dynamics at the molecular level can be achieved, guiding future experimental design and catalyst development.
Spectroscopic and Structural Elucidation of 1 Allyl 1h Indole 2,3 Dione and Its Products
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR)lookchem.comnih.govnih.govnist.govicm.edu.plresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-Allyl-1H-indole-2,3-dione. ipb.pt One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments establish connectivity between atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Allyl-1H-indole-2,3-dione displays characteristic signals for both the isatin (B1672199) core and the N-allyl substituent. The aromatic protons of the indole (B1671886) ring typically appear as a complex set of multiplets in the downfield region (δ 7.0–8.0 ppm). The allyl group gives rise to three distinct signals: a doublet of doublets for the methylene (B1212753) protons adjacent to the nitrogen, a multiplet for the vinyl proton, and two distinct signals for the terminal vinyl protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. auremn.org Key signals include two distinct resonances for the carbonyl carbons (C2 and C3) of the dione (B5365651) functionality, typically found in the highly deshielded region of the spectrum (δ 155-185 ppm). The aromatic and vinyl carbons of the indole and allyl groups, respectively, resonate in the δ 110–150 ppm range. The aliphatic methylene carbon of the allyl group appears in the upfield region.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to confirm assignments. A COSY spectrum reveals proton-proton coupling relationships, clearly linking the protons within the allyl group and adjacent protons on the aromatic ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the ¹H and ¹³C assignments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations, for instance, between the allyl methylene protons and the C7a and C2 carbons of the indole core, confirming the N-alkylation site. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1-Allyl-1H-indole-2,3-dione
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C2 (C=O) | - | - | ~183.5 |
| C3 (C=O) | - | - | ~157.8 |
| C3a | - | - | ~117.5 |
| C4 | ~7.65 | d | ~124.5 |
| C5 | ~7.15 | t | ~125.8 |
| C6 | ~7.60 | t | ~138.4 |
| C7 | ~7.10 | d | ~111.2 |
| C7a | - | - | ~150.5 |
| N-CH₂ | ~4.35 | dt | ~42.7 |
| -CH= | ~5.85 | m | ~131.0 |
| =CH₂ | ~5.25 | m | ~117.9 |
Infrared (IR) Spectroscopy for Functional Group Characterizationlookchem.comnih.govnih.govmdpi.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of 1-Allyl-1H-indole-2,3-dione is dominated by strong absorption bands characteristic of its dicarbonyl system. The lactam carbonyl (C2=O) and the ketone carbonyl (C3=O) groups exhibit intense stretching vibrations. researchgate.netsemanticscholar.org The precise frequencies of these bands can be influenced by the electronic effects of the N-substituent and the solid-state packing. Other significant absorptions include C-H stretching from the aromatic and allyl groups, C=C stretching from both the aromatic ring and the allyl double bond, and C-N stretching vibrations. icm.edu.pl
Table 2: Characteristic IR Absorption Frequencies for 1-Allyl-1H-indole-2,3-dione
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100–3000 |
| Allyl =C-H | Stretching | 3080–3020 |
| Lactam C=O (C2) | Stretching | ~1745 |
| Ketone C=O (C3) | Stretching | ~1730 |
| Aromatic C=C | Stretching | 1610–1580 |
| Allyl C=C | Stretching | ~1645 |
| C-N | Stretching | ~1350 |
| Aromatic C-H | Bending (out-of-plane) | 900–675 |
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula Determinationnih.govnist.govresearchgate.netnist.gov
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. nih.gov This precision allows for the unambiguous determination of the molecular formula by comparing the experimental mass to theoretical masses of possible elemental compositions. For 1-Allyl-1H-indole-2,3-dione (C₁₁H₉NO₂), the measured mass would be expected to match the calculated exact mass to within a few parts per million (ppm).
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is useful for assessing the purity of a sample of 1-Allyl-1H-indole-2,3-dione and for identifying it within a reaction mixture. The compound will exhibit a characteristic retention time on the GC column, and the mass spectrometer will provide a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, further confirming its identity. nist.gov
Table 3: HRMS Data for 1-Allyl-1H-indole-2,3-dione
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₉NO₂ |
| Calculated Exact Mass [M+H]⁺ | 188.07060 |
| Common Adducts Observed | [M+H]⁺, [M+Na]⁺, [2M+H]⁺ |
X-ray Diffraction Analysis for Solid-State Molecular Geometrynih.govipb.pt
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation and intermolecular interactions of 1-Allyl-1H-indole-2,3-dione in its crystalline form. researchgate.net The analysis of isatin derivatives has shown that the indole core is nearly planar. researchgate.net X-ray analysis would confirm this planarity and detail the orientation of the N-allyl substituent relative to the indole ring. Furthermore, it would elucidate intermolecular forces, such as hydrogen bonding or π–π stacking, that dictate the crystal packing arrangement. auremn.org
Table 4: Representative Bond Lengths and Angles for the Isatin Core
| Bond/Angle | Typical Value |
|---|---|
| Bond Lengths (Å) | |
| C2=O2 | ~1.21 Å |
| C3=O3 | ~1.22 Å |
| N1-C2 | ~1.38 Å |
| C2-C3 | ~1.55 Å |
| C3-C3a | ~1.47 Å |
| Bond Angles (°) | |
| C7a-N1-C2 | ~111.0° |
| N1-C2-C3 | ~106.5° |
| C2-C3-C3a | ~105.0° |
| C4-C3a-C7a | ~119.5° |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)researchgate.net
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules. 1-Allyl-1H-indole-2,3-dione is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Consequently, it is optically inactive and will not produce a CD spectrum.
However, CD spectroscopy becomes a critical tool for the structural elucidation of chiral products derived from 1-Allyl-1H-indole-2,3-dione. For instance, in asymmetric reactions where a new stereocenter is created at the C3 position, the resulting enantiomeric or diastereomeric products would be chiral. The CD spectrum of such a product would exhibit characteristic positive or negative Cotton effects corresponding to its electronic transitions. The sign and intensity of these effects could be used, often in conjunction with computational predictions, to determine the absolute configuration (R or S) of the newly formed stereocenter. rsc.orgnih.gov
Innovations and Future Perspectives in 1 Allyl 1h Indole 2,3 Dione Chemical Synthesis
Development of Highly Chemo-, Regio-, and Stereoselective Synthetic Protocols
The functionalization of the indole (B1671886) nucleus presents a significant challenge due to the presence of multiple reactive sites, primarily the N1 and C3 positions. nih.gov Achieving high selectivity is therefore a critical goal in the synthesis of substituted indoles like 1-allyl-1H-indole-2,3-dione.
Chemoselectivity: In molecules with multiple functional groups, chemoselectivity involves activating one group while leaving others intact. Boron-based Lewis acids have demonstrated remarkable efficacy in promoting the chemo- and regio-selective amidation of indoles with isocyanates. aalto.fi For instance, catalytic amounts of BCl₃ can quantitatively yield N-carboxamidation products, selectively targeting the N-H bond of the indole ring over other potential reaction sites. aalto.fi
Regioselectivity: The N1 versus C3 allylation of indole derivatives is a classic problem in regioselectivity. nih.gov While direct N-allylation of isatin (B1672199) is a common method to produce 1-allyl-1H-indole-2,3-dione, alternative strategies involving other indole precursors often face competition from C3-allylation. nih.govnih.gov Advanced catalytic systems are being developed to steer the reaction towards the desired N1 position. A notable strategy involves a rhodium-catalyzed asymmetric N1-selective coupling of aryl hydrazines with allenes, followed by a Fischer indole synthesis, which circumvents the competitive C3-allylation and provides access to chiral N-allylic indoles. nih.gov
Stereoselectivity: When new chiral centers are formed during synthesis, controlling the stereochemistry is paramount. numberanalytics.comwikipedia.orglibretexts.org-Sigmatropic rearrangements, for example, can exhibit high stereoselectivity, with a strong preference for the formation of the E-alkene (trans) isomer at the newly formed double bond. wikipedia.org The stereochemistry of the newly formed C-C bond can often be predicted based on the five-membered ring transition state. wikipedia.org The development of protocols that afford specific enantiomers is crucial for pharmaceutical applications, and methods for separating diastereomers to isolate pure enantiomers of indole derivatives are being refined. mdpi.com
| Selectivity Type | Reaction | Catalyst/Reagent | Key Outcome | Reference |
|---|---|---|---|---|
| Regioselectivity | N-allylation of Aryl Hydrazines | Rhodium(I)/DTBM-Segphos | Exclusive N1-selectivity over N2, leading to N-allylic indoles after Fischer indolization. | nih.gov |
| Chemoselectivity | N-carboxamidation of Indoles | BCl₃ (5 mol%) | Selective reaction at the N-H bond in the presence of other functional groups. | aalto.fi |
| Stereoselectivity | wikipedia.orglibretexts.org-Sigmatropic Rearrangement | - (Thermal or base-mediated) | High preference for E-alkene formation. | wikipedia.org |
| Regio- and Stereoselectivity | C–H Allylation/1,3-Dipolar Cycloaddition | Rhodium Catalyst | Construction of fused cis-indeno[1,2-c]isoxazoles with excellent selectivity. | researchgate.net |
Design and Implementation of Novel Catalytic Systems
Catalysis is at the heart of modern organic synthesis, enabling reactions with higher efficiency, selectivity, and under milder conditions. The synthesis of allylated indoles has benefited significantly from the development of novel catalytic systems.
Transition Metal Catalysis:
Platinum: Platinum catalysts, such as Pt(acac)₂, have been investigated for the allylation of 2,3-disubstituted indoles with allylic acetates, affording high yields of allylated products. nih.gov
Palladium: Palladium-catalyzed reactions are widely used for C3-allylation of indoles. nih.gov Systems like Pd₂(dba)₃ have proven to be suitable sources for the catalytically active palladium species in these transformations. nih.gov
Rhodium: Rhodium catalysts are particularly effective in achieving high regio- and enantioselectivity. For instance, a Rh(I)/DTBM-Segphos system enables the selective N-coupling of aryl hydrazines with allenes, a key step in an alternative synthesis of N-allylic indoles. nih.gov
Copper: Copper-catalyzed dehydrogenation of indolines using O₂ as the oxidant provides a pathway to indole synthesis. organic-chemistry.org
Lewis Acid Catalysis: Boron-based Lewis acids like B(C₆F₅)₃ and BCl₃ have emerged as powerful catalysts for the selective functionalization of indoles. aalto.fi They activate isocyanates towards nucleophilic attack by the indole ring, facilitating C3-amidation or N-carboxamidation with high chemo- and regioselectivity. aalto.fi
| Catalyst Type | Specific Catalyst | Reaction Type | Substrate Example | Reference |
|---|---|---|---|---|
| Transition Metal | Pt(acac)₂ / PPh₃ | N/C-Allylation | 1,2,3,4-Tetrahydrocarbazole | nih.gov |
| Transition Metal | Pd₂(dba)₃ | C3-Allylation | 1,2,3,4-Tetrahydrocarbazole | nih.gov |
| Transition Metal | Rhodium(I) / DTBM-Segphos | N-Allylation | Aryl Hydrazines | nih.gov |
| Lewis Acid | BCl₃ | N-Carboxamidation | 1H-Indole | aalto.fi |
Expanding the Scope of Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade (or tandem) reactions offer significant advantages in terms of efficiency and atom economy by constructing complex molecules from simple precursors in a single pot. nih.govnih.gov
Multicomponent Reactions: The development of MCRs for indole synthesis is a demanding but rewarding field. nih.gov An innovative two-step MCR involves an Ugi reaction between anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization to form the indole core. rsc.orgrug.nl This approach is notable for its use of inexpensive starting materials and mild, metal-free conditions. rsc.org Another strategy involves a radical-mediated, one-pot MCR for synthesizing azide-biindole derivatives, initiated by the formation of a nitrogen-centered radical. rsc.org
Cascade Reactions: Cascade reactions involving the allylation of indigo (B80030), a molecule containing two indole-like units, have been shown to produce diverse and complex polyheterocyclic architectures. nih.gov Minor changes in reaction conditions or the structure of the electrophile can lead to significantly different outcomes, highlighting the complexity and potential for tunability in these reactions. nih.gov For example, the reaction of substituted indigos with allyl bromide can yield spiroindolinepyridoindolones as major products, which can subsequently undergo further transformations. nih.gov Similarly, cascade reactions of nitrones and allenes can be influenced by substrate, conditions, and catalysts to selectively produce various indole derivatives. sci-hub.ru
Integration of Sustainable and Green Chemistry Methodologies
The principles of green chemistry, which focus on minimizing waste and environmental impact, are increasingly influencing synthetic route design. nih.govresearchgate.net
Green Solvents and Conditions: A key aspect of green chemistry is the use of environmentally benign solvents. researchgate.net A sustainable multicomponent indole synthesis has been developed that uses ethanol (B145695) as the solvent and avoids the need for any metal catalyst, proceeding under mild conditions. rsc.orgrug.nl
Atom Economy: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. nih.gov Isomerization reactions, for example, are perfectly atom-economical as they simply rearrange the existing atoms within a molecule. nih.gov
Electrochemical Synthesis: Electrochemistry offers a powerful, sustainable alternative to traditional chemical oxidants or reductants. nih.govnih.gov By using electricity to drive reactions, the generation of stoichiometric waste products can be avoided. Electrochemical oxidation has been successfully employed to synthesize novel 1,3-indandione (B147059) derivatives by reacting catechol derivatives with 2-aryl-1,3-indandiones. nih.govnih.gov Furthermore, an efficient, one-step electrochemical cross-dehydrogenative coupling of quinoxalin-2(1H)-ones and indoles has been developed, producing the desired products in excellent yields without any catalyst or chemical oxidant. rsc.org
Exploration of New Reactivity Modes and Rearrangements
Discovering new reactivity patterns and harnessing powerful molecular rearrangements are key drivers of innovation in synthesis. Sigmatropic rearrangements, a class of pericyclic reactions, are particularly useful for their ability to form complex molecules with high stereoselectivity. numberanalytics.com
libretexts.orglibretexts.org-Sigmatropic Rearrangements:
Claisen Rearrangement: The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic reaction that converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. numberanalytics.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org In the context of indole chemistry, the aromatic Claisen rearrangement of an allyl phenyl ether (an analogous system) proceeds via a libretexts.orglibretexts.org shift to yield an ortho-substituted phenol. wikipedia.org Investigations into the allylation of indigo derivatives have revealed the formation of C-allylated products that are likely formed via a Claisen rearrangement of an initially formed O-allylated intermediate. nih.gov
Cope Rearrangement: This is the libretexts.orglibretexts.org-sigmatropic rearrangement of a 1,5-diene. libretexts.org Both the Cope and Claisen rearrangements are among the most commonly used sigmatropic reactions in organic synthesis. libretexts.org
wikipedia.orglibretexts.org-Sigmatropic Rearrangements: These reactions, such as the Wittig rearrangement of an allylic ether, involve the migration of a sigma bond in a five-membered transition state and can be used for carbon-carbon bond formation or ring expansion. wikipedia.org They often proceed with high stereoselectivity. wikipedia.org
The exploration of these rearrangements in the context of 1-allyl-1H-indole-2,3-dione and related structures could unlock novel synthetic pathways to functionalized indole cores. The intramolecular rearrangement of an O-allylated isatin intermediate, for instance, could provide a new route to C3-functionalized derivatives.
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,2,3,4-Tetrahydrocarbazole |
| 1-Allyl-1H-indole-2,3-dione (N-allylisatin) |
| 1H-indole-2,3-dione (Isatin) |
| Allyl bromide |
| B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) |
| BCl₃ (Boron trichloride) |
| Ethanol |
| Formic acid |
| Glyoxal dimethyl acetal |
| Indigo |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Pt(acac)₂ (Platinum(II) acetylacetonate) |
| Spiroindolinepyridoindolones |
Q & A
Q. What are effective synthetic routes for 1-Allyl-1H-indole-2,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed allylation of indole precursors. For example, iodine (I₂) catalysis in acetonitrile at 40°C for 5 hours achieves high yields (up to 98%) in analogous indole alkylation reactions . Key steps include:
- Precursor selection : Start with isatin derivatives or indole-2,3-dione scaffolds.
- Catalyst optimization : Test iodine (10 mol%) due to its electrophilic activation of allyl groups.
- Solvent and temperature : Acetonitrile at 40°C balances reactivity and side-product suppression.
Purification via flash chromatography (e.g., cyclohexane/EtOAc 8:2) ensures high purity .
Q. How should researchers characterize the structural and stereochemical properties of 1-Allyl-1H-indole-2,3-dione?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze - and -NMR to confirm allyl group integration and ring substituents.
- X-ray crystallography : Resolve stereochemistry (e.g., 3aH,7aH configurations) if single crystals are obtainable.
- Computational validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* basis set) to validate bond angles and torsional strain .
Q. What are the key reactivity patterns of 1-Allyl-1H-indole-2,3-dione in nucleophilic or electrophilic reactions?
- Methodological Answer : The dione moiety is electrophilic, enabling nucleophilic attacks at the carbonyl groups. For example:
- Nucleophilic substitution : Amines or alcohols can react at the C2/C3 positions under basic conditions.
- Allyl group reactivity : The allyl substituent participates in cycloadditions or cross-coupling reactions (e.g., Heck reactions) using palladium catalysts .
Monitor reactions via TLC and LC-MS to track intermediates.
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reaction mechanisms of 1-Allyl-1H-indole-2,3-dione?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) using the B3LYP functional and 6-31G* basis set to:
Q. How to resolve contradictions in catalytic efficiency during allylation reactions?
- Methodological Answer : Systematically evaluate catalysts and conditions using a design-of-experiments (DoE) approach. For example:
Q. What strategies address challenges in enantioselective synthesis of 1-Allyl-1H-indole-2,3-dione derivatives?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis:
- Chiral ligands : Use (R)-BINAP with palladium to induce enantioselectivity during allylation.
- Dynamic kinetic resolution : Optimize reaction conditions (pH, solvent polarity) to favor one enantiomer.
- HPLC with chiral columns : Analyze enantiomeric excess (ee) and correlate with steric effects in transition states .
Q. How to design experiments probing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH variation : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C/40°C.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
- Mechanistic insights : Identify hydrolysis products (e.g., indole-2,3-dione) and propose degradation pathways using LC-MS/MS .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
